molecular formula C13H17N3O2S B1475011 4-(4-(Methylsulfonyl)phenylamino)piperidine-4-carbonitrile CAS No. 1826103-72-3

4-(4-(Methylsulfonyl)phenylamino)piperidine-4-carbonitrile

Cat. No.: B1475011
CAS No.: 1826103-72-3
M. Wt: 279.36 g/mol
InChI Key: JKSHKRGMCMKMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-(Methylsulfonyl)phenylamino)piperidine-4-carbonitrile” is a chemical compound . It is related to a group of precursors that can be used for the manufacture of fentanyl and its analogues .

Scientific Research Applications

Design and Synthesis of Serotonin Receptor Agonists

One application involves the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists for gastrointestinal motility. The inclusion of a phenylsulfonyl group has shown to increase intestinal absorption rate, indicating the compound's utility in improving oral bioavailability of pharmacological agents (Sonda et al., 2003).

Development of Potent Analgesics

Another application is in the synthesis of analgesics. Derivatives of 4-arylamino-piperidine have been synthesized and identified as extremely potent analgesics, demonstrating the compound's relevance in pain management research (Van Daele et al., 1976).

Synthesis of Pyridine and Fused Pyridine Derivatives

The compound is also involved in the synthesis of novel pyridine and fused pyridine derivatives, illustrating its significance in the exploration of new chemical entities with potential pharmacological activities (Al-Issa, 2012).

Inhibitors of Phospholipase A2

Research has explored derivatives of 4-(4-(Methylsulfonyl)phenylamino)piperidine-4-carbonitrile as potent membrane-bound phospholipase A2 inhibitors. These compounds have shown significant potential in reducing the size of myocardial infarction, indicating their importance in cardiovascular research (Oinuma et al., 1991).

Anticancer Activity

A series of derivatives have been synthesized and evaluated for their anticancer activity, particularly in inducing cell cycle arrest and apoptosis in cancer cells. This highlights the compound's application in the development of new anticancer agents (El-Agrody et al., 2020).

Properties

IUPAC Name

4-(4-methylsulfonylanilino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-19(17,18)12-4-2-11(3-5-12)16-13(10-14)6-8-15-9-7-13/h2-5,15-16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSHKRGMCMKMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2(CCNCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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